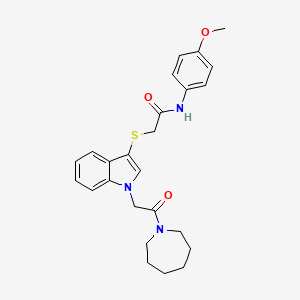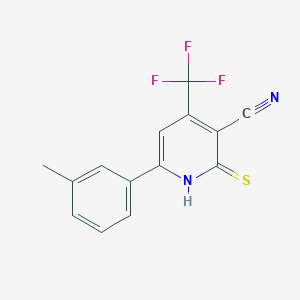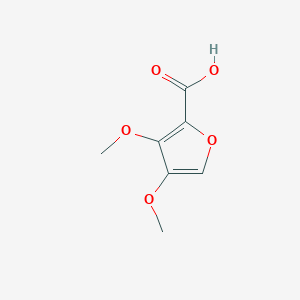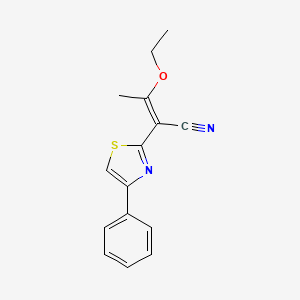
N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A compound’s description often includes its molecular formula, structural formula, and other identifiers like CAS number, EC number, etc. It may also include the compound’s role or use in industry or research .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the overall reaction mechanism .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, etc. Techniques like thermal analysis could be used for this .科学的研究の応用
Green Synthesis of Quinazolinones
- A study by Novanna et al. (2019) discusses the use of green catalysts for synthesizing quinazolinones like N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide. This research highlights the microwave-assisted, solvent-free synthesis of such compounds, contributing to eco-friendly and efficient chemical processes (Novanna, Kannadasan, & Shanmugam, 2019).
Synthesis and Chemical Properties
- Kut et al. (2020) explored the synthesis of functionalized dihydroquinazolinones via intramolecular electrophilic cyclization. This research contributes to understanding the chemical behavior and synthesis pathways of quinazolinone derivatives (Kut, Onysko, & Lendel, 2020).
Potential Antimicrobial Agents
- A study by Desai et al. (2011) synthesized a series of quinazolinone derivatives with potential antimicrobial properties. This research is significant in the context of developing new antimicrobial compounds (Desai, Dodiya, & Shihora, 2011).
Cardiotonic Activity
- Research by Bandurco et al. (1987) focused on the synthesis of quinazolinones with potential cardiotonic activity. This study contributes to the exploration of new therapeutic compounds for cardiac conditions (Bandurco, Schwender, Bell, Combs, Kanojia, Levine, Mulvey, Appollina, Reed, & Malloy, 1987).
Anticonvulsant Activity
- Noureldin et al. (2017) synthesized novel quinazolinone derivatives and evaluated them for anticonvulsant activity. This research is pertinent in identifying potential new treatments for epilepsy (Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan, 2017).
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of this compound. Similar compounds often interact with their targets by binding to them, which can lead to changes in the target’s function or activity .
Biochemical Pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been studied in animal models to determine their pharmacokinetic properties .
Result of Action
Action Environment
Environmental factors can often influence the action of similar compounds .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 3-methylbenzoyl chloride with 2-mercapto-3-pentanone to form 3-methyl-2-(pentan-3-one)benzenethiol. This intermediate is then reacted with anthranilic acid in the presence of a base to form the desired product.", "Starting Materials": [ "3-methylbenzoyl chloride", "2-mercapto-3-pentanone", "anthranilic acid", "base" ], "Reaction": [ "Step 1: 3-methylbenzoyl chloride is reacted with 2-mercapto-3-pentanone in the presence of a base to form 3-methyl-2-(pentan-3-one)benzenethiol.", "Step 2: 3-methyl-2-(pentan-3-one)benzenethiol is then reacted with anthranilic acid in the presence of a base to form N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS番号 |
362500-89-8 |
分子式 |
C21H23N3O2S |
分子量 |
381.49 |
IUPAC名 |
N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H23N3O2S/c1-3-4-5-11-24-20(26)17-10-9-15(13-18(17)23-21(24)27)19(25)22-16-8-6-7-14(2)12-16/h6-10,12-13H,3-5,11H2,1-2H3,(H,22,25)(H,23,27) |
InChIキー |
ATWLVGDDHJHQHU-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C)NC1=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2504850.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2504851.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2504852.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2504853.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2504855.png)



![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2504862.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)

